Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1206976-52-4; molecular formula C₉H₉N₃O₂; MW 191.19 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core template for kinase inhibitors, antiinflammatory agents, and phosphodiesterase modulators.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13009208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CN=CC2=N1)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-6-8(9(13)14-2)12-4-3-10-5-7(12)11-6/h3-5H,1-2H3
InChIKeyMIHDXAMSANNBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate — Compound Classification, Physicochemical Baseline, and Procurement Context


Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1206976-52-4; molecular formula C₉H₉N₃O₂; MW 191.19 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core template for kinase inhibitors, antiinflammatory agents, and phosphodiesterase modulators [2]. The compound features a methyl ester at the 3-position of the imidazole ring and a methyl substituent at the 2-position — two structural features that combinatorially differentiate it from the unsubstituted methyl imidazo[1,2-a]pyrazine-3-carboxylate (CAS 1206983-57-4; C₈H₇N₃O₂; MW 177.16) and the corresponding ethyl ester (CAS 87597-23-7) [1]. It is commercially supplied at ≥95% purity for research use and is positioned as a versatile small-molecule building block and screening compound .

Why Generic Substitution Fails for Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate — Regioisomeric and Substituent-Level Differentiation


Imidazo[1,2-a]pyrazine-3-carboxylate derivatives are not interchangeable building blocks. The presence and nature of the C2 substituent, the ester alkyl group, and the carboxylate regioisomeric position each exert independent control over lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Replacing the 2-methyl-3-methyl ester motif with a 2-unsubstituted-3-methyl ester (CAS 1206983-57-4) alters computed logP and steric profile; substituting the methyl ester with an ethyl ester (CAS 87597-23-7) changes both the hydrolytic lability and the steric footprint of the ester group . Furthermore, the 3-carboxylate regioisomer maps onto distinct kinase pharmacophores (e.g., Aurora kinase) relative to the 2-carboxylate series [2]. The quantitative evidence below demonstrates why these differences are measurable, reproducible, and consequential for scientific selection.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Shift of +0.4 Log Units vs. the Des-Methyl Analog

The 2-methyl substituent on the target compound increases calculated lipophilicity by approximately 0.4 log units relative to the des-methyl analog methyl imidazo[1,2-a]pyrazine-3-carboxylate. This difference, while modest in absolute terms, can shift a compound across key drug-likeness thresholds (e.g., Lipinski compliance boundaries) and influence membrane permeability predictions in lead optimization workflows [1] .

Lipophilicity Drug-likeness ADME prediction Lead optimization

Synthetic Precursor Differentiation: Direct Entry to 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic Acid Pharmacophores

The target methyl ester is the direct synthetic precursor to 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid (CAS 97678-12-1) via alkaline hydrolysis — a transformation established in the imidazo[1,2-a]pyrazine literature [1]. The resulting carboxylic acid class has demonstrated in vivo antiinflammatory activity in the rat carrageenan paw edema model, with potency benchmarked against indomethacin. In the methyl-substituted imidazo[1,2-a]pyrazine-3-carboxylic acid series (Rimoli et al., 1997), compounds were evaluated for antiinflammatory, analgesic, and ulcerogenic activities in direct comparison with indomethacin and reference imidazopyrazines 2 and 3 [2]. While the acids were less potent than indomethacin overall, the SAR demonstrated that the 2-methyl-3-carboxy motif is pharmacologically competent. The methyl ester serves as a storable, organic-solvent-soluble precursor that can be unmasked to the active acid under controlled conditions.

Antiinflammatory agents Carboxylic acid bioisostere Prodrug design Hydrolysis

Kinase Pharmacophore Mapping: 3-Carboxylate Regioisomer Aligns with Aurora Kinase and PDE10A Inhibitor Scaffolds

The imidazo[1,2-a]pyrazine-3-carboxylate core — bearing a substituent at the 2-position — maps onto the ATP-competitive kinase inhibitor pharmacophore exemplified by the Aurora kinase inhibitor series co-crystallized in PDB entry 3VAP [1]. In this series, the imidazo[1,2-a]pyrazine scaffold occupies the adenine-binding pocket, with the 3-position substituent oriented toward the ribose pocket and solvent interface. The 2-methyl group contributes to hydrophobic packing within the ATP-binding cleft. Separately, a structurally related series of imidazo[1,2-a]pyrazine-3-carboxylate derivatives was developed as potent, selective, orally bioavailable phosphodiesterase 10A (PDE10A) inhibitors with efficacy in animal models of schizophrenia, originating from a high-throughput screening hit optimization campaign [2]. The 3-carboxylate regioisomer is critical for this activity profile; the 2-carboxylate positional isomer (e.g., methyl imidazo[1,2-a]pyrazine-2-carboxylate, CAS 87597-22-6) occupies a different chemical space and is associated with distinct biological activities [3].

Kinase inhibitor Aurora kinase PDE10A Structure-based drug design

Methyl Ester vs. Ethyl Ester Differentiation: Hydrolytic Lability and Synthetic Handle Orthogonality

The methyl ester in the target compound offers a smaller steric profile and typically faster alkaline hydrolysis kinetics compared to the ethyl ester analog (CAS 87597-23-7) [1]. In synthetic sequences requiring selective ester deprotection in the presence of other base-sensitive functionality, methyl esters can often be cleaved under milder conditions (e.g., LiOH in THF/H₂O at 0°C to room temperature) than their ethyl counterparts. The patent literature on imidazo[1,2-a]pyrazine synthesis explicitly describes the preparation of 2-methyl-3-carboethoxy (ethyl ester) derivatives by reacting 2-amino-3-chloropyrazine with ethyl 2-chloroacetoacetate, establishing that both methyl and ethyl ester variants are synthetically accessible via analogous routes [2]. The choice between methyl and ethyl ester therefore hinges on the downstream deprotection strategy and the required steric environment at the 3-position for subsequent transformations (e.g., amidation, reduction, or nucleophilic addition).

Protecting group strategy Ester hydrolysis Synthetic methodology Orthogonal deprotection

Physicochemical Property Profile Comparison: Hydrogen Bonding, Topological PSA, and Molecular Complexity

Computed molecular descriptors from PubChem reveal that the 2-methyl substituent on the target compound alters several drug-likeness parameters without changing the hydrogen bond donor count (0), hydrogen bond acceptor count (4), or topological polar surface area (TPSA = 56.5 Ų) relative to the des-methyl analog [1] . This is significant because TPSA is a key determinant of passive membrane permeability and oral bioavailability prediction (values < 60 Ų generally correlate with good intestinal absorption). The identical TPSA between the target compound and its des-methyl analog (both 56.5 Ų) indicates that the 2-methyl substitution increases lipophilicity without incurring a polar surface area penalty — a favorable trade-off in lead optimization. The molecular complexity (234 vs. 210 for the des-methyl analog) reflects the additional topological information content imparted by the methyl branch point, which can influence entropy of binding and specificity in target engagement [1].

Physicochemical profiling Drug-likeness Fragment-based screening Computational chemistry

Commercial Sourcing Differentiation: Purity Specifications, Supplier Diversity, and Screening Library Representation

The target compound is commercially available from multiple independent suppliers with documented purity specifications. AKSci supplies the compound at ≥95% purity (Catalog 5031EC, CAS 1206976-52-4) . Chemenu lists the compound at 95%+ purity (Catalog CM381895) . Parchem supplies the compound with an alternative CAS registry (1863038-30-5) . The des-methyl comparator (methyl imidazo[1,2-a]pyrazine-3-carboxylate, CAS 1206983-57-4) is also widely available, with Sigma-Aldrich/AChemBlock supplying it at 97% purity and Aladdin at ≥97% purity . However, the target compound's inclusion in screening compound libraries (e.g., EvitaChem EVT-13143772 classified under Screening Compounds P115176) indicates its utility in high-throughput screening campaigns — a positioning not uniformly shared by all analogs. The dual CAS registry (1206976-52-4 and 1863038-30-5) should be noted during procurement to avoid duplicate ordering.

Chemical procurement Screening compound Building block supply Quality specification

Best-Validated Research and Industrial Application Scenarios for Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate


Medicinal Chemistry: Synthesis of 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic Acid-Derived Antiinflammatory Lead Series

The target compound serves as the direct ester precursor for generating 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid derivatives — a compound class with validated in vivo antiinflammatory activity in the rat carrageenan paw edema model [1]. Alkaline hydrolysis (LiOH or NaOH) of the methyl ester yields the free carboxylic acid, which can then be elaborated into amides, hydrazides, or heterocyclic conjugates. The SAR established by Rimoli et al. (1997) demonstrates that the 2-methyl substitution pattern on the imidazole ring contributes to the antiinflammatory pharmacophore [1]. This synthetic route is more direct than using the ethyl ester analog, as the methyl ester's faster hydrolysis kinetics reduce reaction times and minimize side-product formation.

Kinase Drug Discovery: Aurora Kinase and PDE10A Inhibitor Scaffold Elaboration

The imidazo[1,2-a]pyrazine-3-carboxylate core with 2-methyl substitution is a validated starting point for ATP-competitive kinase inhibitor design. The Aurora kinase inhibitor series co-crystallized in PDB 3VAP demonstrates that 3,6-disubstituted imidazo[1,2-a]pyrazines occupy the adenine pocket with the 2-position substituent contributing to hydrophobic contacts [2]. Concurrently, a focused medicinal chemistry program at Janssen optimized imidazo[1,2-a]pyrazine-3-carboxylate derivatives into potent, selective, and orally bioavailable PDE10A inhibitors with efficacy in rodent models of schizophrenia [3]. Researchers initiating kinase or phosphodiesterase programs should use this building block to access the 3-carboxylate/2-methyl substitution pattern pre-validated by these drug discovery campaigns, rather than the 2-carboxylate regioisomer which lacks this pharmacophore alignment.

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening Library Design

With a molecular weight of 191.19 Da, 14 heavy atoms, and favorable drug-likeness parameters (XLogP3 = 1.3, TPSA = 56.5 Ų, zero hydrogen bond donors, 4 acceptors) [4], this compound meets fragment library criteria (MW < 300 Da, clogP < 3). Its classification as a screening compound by commercial suppliers supports its inclusion in diversity-oriented screening collections. The 2-methyl and 3-methyl ester groups provide two orthogonal vectors for fragment elaboration: the ester can be hydrolyzed and amidated, while the 2-methyl position can be functionalized via C–H activation or used as a passive lipophilic anchor. Compared to the des-methyl analog, the target compound's higher lipophilicity makes it a better-matched fragment for targets with hydrophobic sub-pockets.

Synthetic Methodology Development: Testing Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Core

The compound's well-defined substitution pattern — 2-methyl, 3-methyl ester — makes it an ideal substrate for developing and benchmarking regioselective C–H functionalization reactions on the imidazo[1,2-a]pyrazine scaffold. The unsubstituted pyrazine ring positions (C5, C6, C8) offer potential sites for electrophilic or radical aromatic substitution, while the ester at C3 can direct metalation. This compound provides a cleaner test system than the ethyl ester (which has additional β-hydrogens that can participate in side reactions) or the des-methyl analog (which lacks the steric/electronic influence of the 2-methyl group on regioselectivity) [5]. Published synthetic routes establish that 2-amino-3-chloropyrazine can be condensed with methyl 2-chloroacetoacetate to generate this scaffold, providing a known and reproducible starting point [5].

Quote Request

Request a Quote for Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.